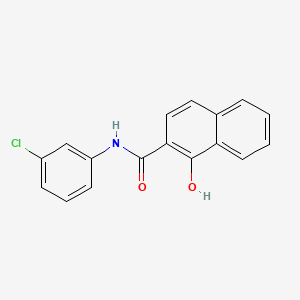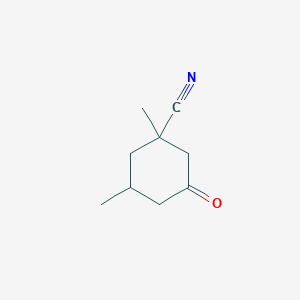
Cyclohexanecarbonitrile, 1,3-dimethyl-5-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarbonitrile, 1,3-dimethyl-5-oxo- is an organic compound with the molecular formula C9H13NO It is a derivative of cyclohexane, characterized by the presence of a nitrile group (–CN) and a ketone group (–C=O) on the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanecarbonitrile, 1,3-dimethyl-5-oxo- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with a suitable nitrile source under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the nitrile group.
Industrial Production Methods
In industrial settings, the production of Cyclohexanecarbonitrile, 1,3-dimethyl-5-oxo- often involves large-scale chemical processes. These processes may include the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanecarbonitrile, 1,3-dimethyl-5-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Cyclohexanecarbonitrile, 1,3-dimethyl-5-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Cyclohexanecarbonitrile, 1,3-dimethyl-5-oxo- exerts its effects involves interactions with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ketone group can also undergo various chemical transformations, contributing to the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarbonitrile: A simpler derivative with only a nitrile group.
Cyclohexanone: Contains only a ketone group without the nitrile functionality.
Cyclohexyl cyanide: Another nitrile derivative of cyclohexane.
Uniqueness
Cyclohexanecarbonitrile, 1,3-dimethyl-5-oxo- is unique due to the presence of both nitrile and ketone groups on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts.
Propiedades
Número CAS |
7143-12-6 |
|---|---|
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
1,3-dimethyl-5-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C9H13NO/c1-7-3-8(11)5-9(2,4-7)6-10/h7H,3-5H2,1-2H3 |
Clave InChI |
OQNCPTDMDHJIPH-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)CC(C1)(C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


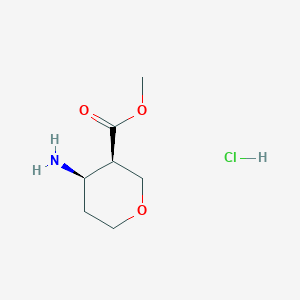
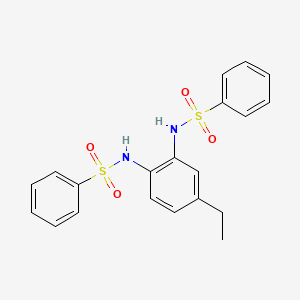
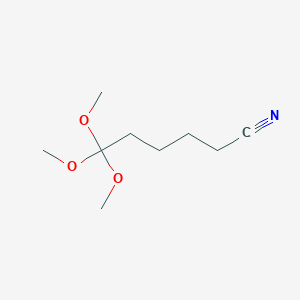

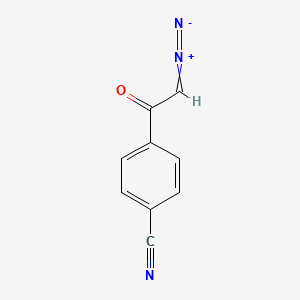

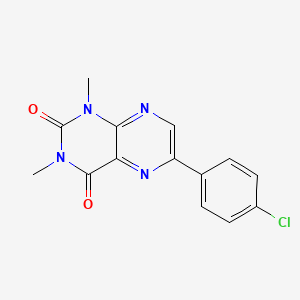
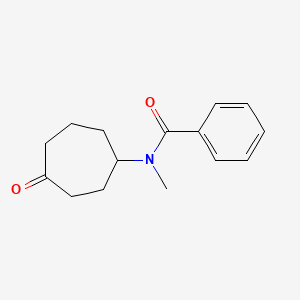

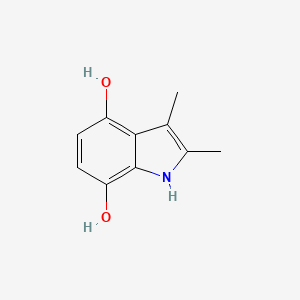
![Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate](/img/structure/B14001973.png)
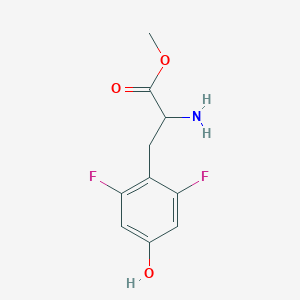
![tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate](/img/structure/B14001992.png)
